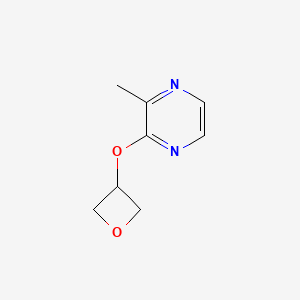

2-Methyl-3-(oxetan-3-yloxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-(oxetan-3-yloxy)pyrazine is a heterocyclic compound with a pyrazine ring and an oxetane group. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of highly substituted pyrazole ligands, which could include derivatives similar to 2-Methyl-3-(oxetan-3-yloxy)pyrazine, and their complexes with platinum(II) and palladium(II) ions highlight the potential applications in coordination chemistry and material science. These complexes have been characterized using various analytical techniques, demonstrating the utility of such compounds in understanding metal-ligand interactions and the design of new materials with specific properties (Budzisz, Małecka, & Nawrot, 2004).

Biological Activity

Compounds related to 2-Methyl-3-(oxetan-3-yloxy)pyrazine, such as various alkaloids isolated from mangrove-derived Actinomycete, show promising biological activities. These include potential antiviral properties against influenza A virus subtype H1N1, suggesting the role of such compounds in the development of new antiviral drugs (Wang et al., 2014).

Green Chemistry

The solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines highlights the importance of green chemistry approaches in synthesizing pyrazine derivatives. Such methodologies reduce the environmental impact and offer sustainable alternatives for chemical synthesis, potentially including compounds like 2-Methyl-3-(oxetan-3-yloxy)pyrazine (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Catalysis and Spirocycles

The synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reaction demonstrates the utility of such compounds in catalysis and the formation of complex molecular structures. This research could be extended to compounds like 2-Methyl-3-(oxetan-3-yloxy)pyrazine, offering insights into new synthetic pathways and the development of novel catalysts (Jones, Proud, & Sridharan, 2016).

Corrosion Inhibition

The theoretical evaluation of corrosion inhibition performance of pyrazine derivatives, including 2-methylpyrazine, suggests the potential application of 2-Methyl-3-(oxetan-3-yloxy)pyrazine in corrosion inhibition. Understanding the adsorption properties and reactivity parameters of such compounds can lead to the development of new materials for protecting metals against corrosion (Obot & Gasem, 2014).

Mechanism of Action

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physiochemical properties .

Mode of Action

Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Pharmacokinetics

Oxetane is more metabolically stable and lipophilicity neutral .

properties

IUPAC Name |

2-methyl-3-(oxetan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-8(10-3-2-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQLLSBZHKDOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(oxetan-3-yloxy)pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)